Comparative In Vitro Intrinsic Clearance (CLint) of 4-Hydroxyatorvastatin Lactone
In human liver microsomes (HLMs), the lactone form of 4-hydroxyatorvastatin exhibits markedly slower metabolism compared to the parent drug's lactone form, with an intrinsic clearance (CLint) value of 20–840 µl/min/mg, which is 4.4- to 370-fold lower than that of atorvastatin lactone (CLint = 3700 µl/min/mg) [1]. This differential clearance profile is crucial for understanding the prolonged systemic exposure and extended pharmacodynamic effect attributed to active atorvastatin metabolites.
| Evidence Dimension | Intrinsic Clearance (CLint) of Lactone Forms |
|---|---|
| Target Compound Data | 20–840 µl/min per milligram |
| Comparator Or Baseline | Atorvastatin lactone: 3700 µl/min per milligram |
| Quantified Difference | 4.4- to 370-fold lower |
| Conditions | Human liver microsomes (HLMs) in vitro assay |
Why This Matters
This data directly quantifies the reduced metabolic liability of the 4-hydroxy metabolite's lactone form, which is essential for accurate pharmacokinetic modeling and interpreting its contribution to atorvastatin's extended duration of action.
- [1] Comparative Hepatic and Intestinal Metabolism and Pharmacodynamics of Statins. Drug Metabolism and Disposition. 2025; Article ASAP. View Source
